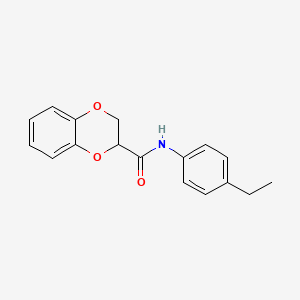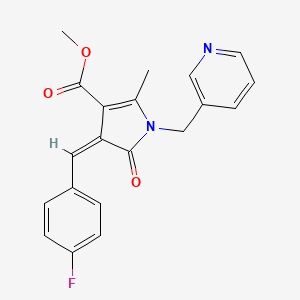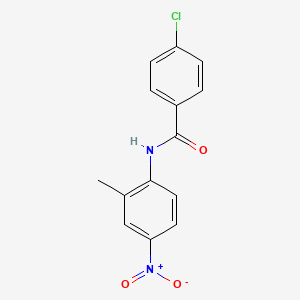
N,N-dimethyl-2-(2-phenoxyethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(2-phenoxyethoxy)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 329.4 g/mol.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(2-phenoxyethoxy)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in the body. N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, neuroinflammation, and pain signaling.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has been shown to have various biochemical and physiological effects in the body. N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which may help to protect against neurodegenerative diseases. N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has been shown to inhibit pain signaling pathways in the body, which may help to alleviate pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N-dimethyl-2-(2-phenoxyethoxy)benzamide in lab experiments include its potential applications in various fields of medicine, its relatively low toxicity, and its ability to inhibit various signaling pathways in the body. The limitations of using N,N-dimethyl-2-(2-phenoxyethoxy)benzamide in lab experiments include its limited solubility in water, its high cost, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-2-(2-phenoxyethoxy)benzamide. One potential direction is to further investigate its potential applications in cancer treatment and neuroprotection. Another potential direction is to explore its potential as a drug for pain management. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-2-(2-phenoxyethoxy)benzamide and to optimize its synthesis method for greater efficiency and cost-effectiveness.
Conclusion:
In conclusion, N,N-dimethyl-2-(2-phenoxyethoxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has been shown to have anti-cancer properties, neuroprotective effects, and analgesic properties. While there are advantages and limitations to using N,N-dimethyl-2-(2-phenoxyethoxy)benzamide in lab experiments, there are several future directions for research on this compound that hold great promise for the future of medicine.
Synthesemethoden
N,N-dimethyl-2-(2-phenoxyethoxy)benzamide can be synthesized using a multi-step process that involves the reaction of 2-phenoxyethanol with 2-chlorobenzoyl chloride, followed by the reaction of the resulting product with dimethylamine. The final product is obtained by recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has been extensively studied for its potential applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N,N-dimethyl-2-(2-phenoxyethoxy)benzamide has been shown to have analgesic properties by inhibiting pain signaling pathways in the body.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-phenoxyethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18(2)17(19)15-10-6-7-11-16(15)21-13-12-20-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFKXPFZRICLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(2-phenoxyethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-fluoro-4-methoxybenzyl)methanamine](/img/structure/B5091048.png)
![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)
![N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5091073.png)


![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)
![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)


![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)